molecular formula C12H15NO4S B2947021 Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate CAS No. 333787-82-9

Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate

Cat. No.: B2947021
CAS No.: 333787-82-9
M. Wt: 269.32
InChI Key: YWSVBXNCYKAWJA-UHFFFAOYSA-N
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Description

Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a benzoate ester derivative featuring a pyrrolidine sulfonyl group at the para position of the benzene ring. Its ester group (methyl) contributes to lipophilicity, balancing solubility in organic solvents.

Properties

IUPAC Name

methyl 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-12(14)10-4-6-11(7-5-10)18(15,16)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSVBXNCYKAWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Piperazine-Linked Benzoate Derivatives (C1–C7)

describes a series of methyl 4-(piperazin-1-yl)benzoate derivatives (C1–C7) substituted with quinoline-carbonyl groups. These compounds share a benzoate core but differ in their substituents (e.g., halogens, methoxy, trifluoromethyl). Key comparisons include:

Compound Substituent (R) Physical State Key Features
C1 Phenyl Yellow solid Base structure with no electron-withdrawing/donating groups
C2 4-Bromophenyl Yellow solid Bromine enhances molecular weight and potential halogen bonding
C3 4-Chlorophenyl Yellow solid Chlorine improves lipophilicity and metabolic stability
C4 4-Fluorophenyl Yellow solid Fluorine increases electronegativity and bioavailability
C6 4-Methoxyphenyl White solid Methoxy group donates electrons, altering electronic density
C7 4-Trifluoromethylphenyl White solid CF3 group introduces strong electron-withdrawing effects

Research Findings :

  • Substituents on the quinoline-phenyl moiety significantly influence physicochemical properties. For instance, electron-withdrawing groups (e.g., CF3 in C7) increase stability toward enzymatic degradation compared to electron-donating groups (e.g., methoxy in C6) .
  • All compounds were synthesized via crystallization in ethyl acetate, yielding solids characterized by ¹H NMR and HRMS for structural validation .

Ethyl Benzoate Derivatives with Heterocyclic Substituents

highlights ethyl 4-substituted benzoates (e.g., I-6230, I-6232) with pyridazine and isoxazole moieties. These compounds differ from the target molecule in three aspects:

Ester Group : Ethyl vs. methyl esters, affecting volatility and hydrolysis rates.

Linker Chemistry: Phenethylamino/thio/ethoxy linkers vs. pyrrolidine sulfonyl, altering conformational flexibility.

Heterocycles: Pyridazine/isoxazole vs. quinoline-carbonyl, modulating electronic and steric profiles.

Comparison Highlights :

  • Thioether linkers (e.g., I-6373) may improve radical scavenging activity compared to sulfonamide or amino linkers .

Key Differentiators of Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate

  • Sulfonamide vs.
  • Electron-Deficient Core: The sulfonyl group creates an electron-deficient aromatic system, contrasting with electron-rich quinoline derivatives (C1–C7), which may reduce reactivity in electrophilic substitutions .

Biological Activity

Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a benzoate group linked to a pyrrolidine ring , which is further substituted with a sulfonyl group . This structural arrangement contributes to its diverse chemical reactivity and biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes.

Biological Activity Overview

This compound exhibits several biological activities, primarily attributed to its interactions with specific molecular targets:

  • Modulation of TRPM8 Channels : This compound has been identified as a potential modulator of TRPM8 (transient receptor potential melastatin 8) channels, which are involved in temperature sensation and pain perception. Studies indicate that compounds interacting with TRPM8 may have applications in pain management and thermoregulation.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, in vitro assays have shown cytotoxic effects against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells .

The mechanism through which this compound exerts its biological effects involves:

  • Binding to Receptors : The compound's ability to bind to specific receptors or enzymes may inhibit or activate their functions, influencing biochemical pathways related to inflammation, cell proliferation, or neurotransmission.
  • Impact on Neurodegenerative Diseases : In silico studies have explored the compound's potential in targeting pathways associated with neurodegenerative diseases, suggesting possible therapeutic roles in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
TRPM8 Channel ModulationPotential modulation leading to analgesic effects
Anticancer ActivityInhibition of cell proliferation in colorectal and epidermoid carcinoma cells
Neuroprotective EffectsPossible roles in mitigating neurodegenerative disease progression

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers conducted assays on HCT-116 and HEP2 cell lines. The results indicated significant cytotoxicity at varying concentrations, suggesting that the compound may serve as a lead for developing new anticancer therapies.

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